2-Fluoro-5-iodonicotinic acid
Description
Significance of Halogenated Pyridine (B92270) Carboxylic Acids in Contemporary Synthetic Chemistry
Halogenated pyridine carboxylic acids are a class of organic compounds that play a crucial role in modern synthetic chemistry. The presence of one or more halogen atoms on the pyridine ring significantly alters the electronic properties and reactivity of the molecule. chempanda.com This makes them valuable intermediates for creating a wide range of other organic compounds. chempanda.com
The incorporation of halogen atoms provides a handle for various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation reactions. These reactions allow for the introduction of diverse functional groups, leading to the construction of complex molecular architectures. Furthermore, the type of halogen (fluorine, chlorine, bromine, or iodine) and its position on the pyridine ring can be fine-tuned to control the outcome of these reactions.
Decarboxylative halogenation, a fundamental process, converts carboxylic acids into organic halides by cleaving the carbon-carbon bond adjacent to the carboxyl group. acs.orgnih.gov This method is instrumental in producing regioisomers that are difficult to obtain through direct aromatic halogenation. nih.gov
Position of Nicotinic Acid Derivatives as Versatile Synthetic Intermediates and Building Blocks
Nicotinic acid, also known as vitamin B3, and its derivatives are of great interest due to their involvement in various biological processes and their utility as synthetic intermediates. nih.govresearchgate.net The pyridine ring of nicotinic acid can be modified at various positions to create a diverse library of compounds with a wide array of applications. nih.gov These derivatives are not only important in the pharmaceutical industry but also in the development of agrochemicals and functional materials. chemistryjournal.netontosight.ai
The versatility of nicotinic acid derivatives stems from the reactivity of the pyridine ring and the carboxylic acid functional group. The nitrogen atom in the pyridine ring can be quaternized, and the ring itself can undergo various substitution reactions. The carboxylic acid group can be converted into esters, amides, and other functional groups, further expanding the synthetic possibilities.
Importance of Specific Halogen Substitution Patterns in Pyridine Scaffolds for Chemical Transformations
The specific pattern of halogen substitution on a pyridine scaffold has a profound impact on its chemical behavior and, consequently, its utility in synthesis. acs.org The position and nature of the halogen atoms can influence the acidity of the carboxylic acid, the susceptibility of the ring to nucleophilic or electrophilic attack, and the regioselectivity of subsequent reactions.
For instance, the presence of a fluorine atom at the 2-position of a pyridine ring can activate the ring for nucleophilic aromatic substitution. Conversely, an iodine atom at a different position can serve as a site for cross-coupling reactions, such as the Suzuki or Negishi coupling, allowing for the formation of new carbon-carbon bonds. researchgate.net The interplay between different halogen substituents can be exploited to achieve highly selective and efficient synthetic transformations. This control over reactivity is crucial for the rational design and synthesis of complex target molecules with desired properties. nih.govmdpi.com
The strategic placement of halogens on the pyridine ring allows chemists to orchestrate a sequence of reactions, building up molecular complexity in a controlled manner. This has led to the development of novel synthetic methodologies and the construction of new molecular entities with potential applications in various fields of science.
Interactive Data Table: Properties of 2-Fluoro-5-iodonicotinic Acid
| Property | Value |
| Molecular Formula | C6H3FINO2 |
| Molecular Weight | 266.99 g/mol |
| CAS Number | 1255303-39-3 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3FINO2 |
|---|---|
Molecular Weight |
267.00 g/mol |
IUPAC Name |
2-fluoro-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) |
InChI Key |
MDGQNTYCICAQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)F)I |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Fluoro 5 Iodonicotinic Acid
Cross-Coupling Reactions
The presence of an iodine atom on the pyridine (B92270) ring makes 2-Fluoro-5-iodonicotinic acid an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds. It involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.
For this compound, the cross-coupling reaction occurs chemoselectively at the C-I bond. The carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition to the palladium(0) catalyst than the much stronger carbon-fluorine bond acs.orgwhiterose.ac.uk. This differential reactivity allows for the selective functionalization of the 5-position of the pyridine ring while leaving the fluorine atom at the 2-position intact for potential subsequent transformations acs.orgwhiterose.ac.uk.
A typical Suzuki-Miyaura reaction with a substrate like this compound would involve a palladium(0) catalyst, often generated in situ from a precursor like Palladium(II) acetate (B1210297) or a pre-formed complex like Tetrakis(triphenylphosphine)palladium(0), a base such as sodium carbonate or potassium phosphate (B84403), and a suitable solvent system, often a mixture of an organic solvent and water nih.gov.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 2-Fluoro-5-halopyridine Analog
| Entry | Aryl Boronic Acid | Catalyst / Ligand | Base | Solvent | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 2-Fluoro-5-phenylnicotinic acid derivative |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 2-Fluoro-5-(4-methoxyphenyl)nicotinic acid derivative |
| 3 | Thiophene-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 2-Fluoro-5-(thiophen-3-yl)nicotinic acid derivative |
This table represents typical conditions for Suzuki-Miyaura reactions on analogous 2-fluoro-5-halopyridine systems. The carboxylic acid may be protected as an ester during the reaction.
The selective reactivity of the C-I bond is exploited to introduce a wide variety of substituents at the 5-position.
C-C Bond Formation : Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes) can be employed to form new carbon-carbon bonds at the 5-position rsc.orgnih.gov. These methods allow for the synthesis of complex molecules with diverse carbon skeletons, which is crucial in the development of new materials and pharmaceuticals researchgate.net.
C-N Bond Formation : The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction that can be applied to substrates like this compound. This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine (primary or secondary). This provides a direct route to 5-amino-2-fluoronicotinic acid derivatives, which are important substructures in many biologically active compounds. The choice of ligand is critical for the success of these transformations acs.org.
Reactions Involving Halogen Substituents
A key feature of this compound is the differential reactivity of its two halogen atoms, which enables selective and sequential functionalization.
The C-I bond at the 5-position is primarily reactive in palladium-catalyzed cross-coupling reactions, as discussed in section 3.1. Its lower bond dissociation energy compared to other carbon-halogen bonds makes it the preferred site for oxidative addition to a palladium(0) center acs.orgwhiterose.ac.uk.
In contrast, the C-F bond at the 2-position is highly resistant to this type of reaction but is activated for Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of the fluorine atom and its position adjacent to the ring nitrogen make the C2 carbon atom electron-deficient and thus susceptible to attack by nucleophiles. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in SNAr reactions.
This orthogonal reactivity allows for a two-step functionalization strategy:
A palladium-catalyzed cross-coupling reaction is first performed at the C-I bond.
The resulting product, which still contains the 2-fluoro substituent, can then undergo a nucleophilic aromatic substitution reaction where the fluorine is displaced by a nucleophile such as an amine, alcohol, or thiol.
This selective functionalization provides a powerful route for the rapid synthesis of highly substituted and complex pyridine derivatives from a single starting material rsc.orgresearchgate.net.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
This compound is a halogenated pyridine derivative, and its reactivity is significantly influenced by the electronic properties of the substituents on the aromatic ring. The fluorine atom at the 2-position, coupled with the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group, makes the ring susceptible to nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. libretexts.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. In the case of this compound, the fluorine atom serves as the leaving group. Although the carbon-fluorine bond is strong, the rate-determining step in SNAr is the initial attack of the nucleophile on the ring, not the cleavage of the C-F bond. masterorganicchemistry.com The high electronegativity of fluorine helps to polarize the C-F bond and activates the ring towards nucleophilic attack. masterorganicchemistry.com
The position of the electron-withdrawing groups is crucial for activating the ring for SNAr. Substituents that are ortho or para to the leaving group can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.org In this compound, the nitrogen atom of the pyridine ring is ortho to the fluorine atom, and the carboxylic acid group is meta, while the iodine atom is para. The ortho nitrogen atom significantly enhances the rate of nucleophilic attack at the C2 position.
Common nucleophiles used in SNAr reactions with similar fluoro-nitro-aromatic compounds include oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org For instance, reactions with alcohols in the presence of a base like potassium hydroxide (B78521) or sodium hydride, and reactions with phenols, thiophenols, and amines in the presence of potassium carbonate in a polar aprotic solvent like DMF have been reported for analogous systems. beilstein-journals.org
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product Type |
| Alcohols (e.g., MeOH, EtOH) | Excess KOH, reflux | 2-Alkoxy-5-iodonicotinic acid |
| Higher boiling point alcohols | NaH | 2-Alkoxy-5-iodonicotinic acid |
| Phenols, Thiophenols, Amines | K₂CO₃, DMF, heat | 2-Aryloxy-, 2-Arylthio-, or 2-Amino-5-iodonicotinic acid |
Selective Transformations of Fluorine and Iodine
The presence of two different halogen atoms, fluorine and iodine, on the nicotinic acid scaffold allows for selective chemical transformations. The distinct reactivity of the C-F and C-I bonds enables orthogonal chemistry, where one halogen can be selectively reacted while the other remains intact.
The fluorine atom at the 2-position is primarily susceptible to nucleophilic aromatic substitution as described above. The iodine atom at the 5-position, on the other hand, is more prone to participate in reactions characteristic of aryl iodides, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This differential reactivity allows for a stepwise functionalization of the pyridine ring.
For instance, the iodine atom can be selectively replaced through a palladium-catalyzed cross-coupling reaction, leaving the fluorine atom untouched. Subsequently, the fluorine atom can be displaced by a nucleophile via an SNAr reaction. This sequential approach provides a powerful strategy for the synthesis of complex, polysubstituted pyridine derivatives.
Furthermore, hypervalent iodine reagents have been increasingly utilized in organic synthesis for their mild and environmentally friendly nature. arkat-usa.org While not a direct transformation of the iodine atom on the ring, the field of hypervalent iodine chemistry offers methods for fluorination, which underscores the unique interplay of iodine and fluorine in modern organic synthesis. arkat-usa.orgchemistryviews.org For example, hypervalent iodine catalysts can be used to generate fluoromethylated oxazolines through a fluorocyclization reaction. chemistryviews.org
Table 2: Potential Selective Transformations
| Halogen Targeted | Reaction Type | Typical Reagents | Resulting Functional Group |
| Iodine (at C5) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |
| Iodine (at C5) | Heck Coupling | Alkene, Pd catalyst, base | Alkenyl group |
| Iodine (at C5) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
| Fluorine (at C2) | Nucleophilic Aromatic Substitution | Amine, base | Amino group |
| Fluorine (at C2) | Nucleophilic Aromatic Substitution | Alcohol/Phenol, base | Ether/Aryl ether group |
Role As a Key Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The structural framework of 2-fluoro-5-iodonicotinic acid serves as an excellent starting point for the synthesis of intricate heterocyclic systems. The presence of multiple reaction sites allows for the regioselective construction of fused ring systems, which are common motifs in biologically active molecules. For instance, the general class of pyrido[2,3-d]pyrimidines, known for their diverse pharmacological activities, can be conceptually derived from precursors like this compound. The synthesis of these systems often involves the initial formation of a substituted aminonicotinonitrile, which can then undergo cyclization to form the fused pyrimidine (B1678525) ring. nih.gov While direct examples starting from this compound are not extensively documented in readily available literature, the strategic placement of its functional groups makes it an ideal candidate for such transformations.
Furthermore, the synthesis of other fused systems like furopyridines and thienopyridines can be envisioned through intramolecular cyclization strategies. The carboxylic acid can be converted to other functional groups that can then react with a substituent introduced at the 5-position via the iodo group, leading to the formation of a new five-membered heterocyclic ring fused to the pyridine (B92270) core.
Intermediate in the Synthesis of Substituted Pyridines and Related Scaffolds
The iodo and fluoro substituents on the nicotinic acid backbone of this compound provide orthogonal handles for the introduction of a wide array of functional groups, making it a valuable intermediate for the synthesis of highly substituted pyridines. The iodine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.
Table 1: Potential Cross-Coupling Reactions of this compound Derivatives
| Reaction Name | Coupling Partner | Resulting Structure | Potential Catalyst System |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | 2-Fluoro-5-(hetero)aryl-nicotinic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ claremont.edu |
| Sonogashira Coupling | Terminal alkynes | 2-Fluoro-5-alkynyl-nicotinic acid | Pd(PPh₃)₂Cl₂/CuI wikipedia.org |
| Heck Coupling | Alkenes | 2-Fluoro-5-alkenyl-nicotinic acid | Pd(OAc)₂ |
| Buchwald-Hartwig Amination | Amines | 2-Fluoro-5-amino-nicotinic acid | Palladium catalysts with phosphine (B1218219) ligands |
These cross-coupling reactions allow for the precise installation of various substituents at the 5-position of the pyridine ring, which is a common strategy in the design of new chemical entities. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, leading to the formation of biaryl structures that are prevalent in many pharmaceutical compounds. claremont.eduresearchgate.net Similarly, the Sonogashira coupling provides access to alkynylpyridines, which are versatile intermediates for further transformations. wikipedia.orglibretexts.org The fluorine atom at the 2-position can also be displaced by nucleophiles under specific conditions, further expanding the synthetic possibilities.
Integration into Multistep Synthetic Sequences
The versatility of this compound makes it an attractive component for integration into complex, multistep synthetic sequences. Its ability to undergo a variety of chemical transformations in a controlled manner allows for the efficient construction of elaborate molecular targets.
A notable example of a closely related compound being used in a multistep synthesis is the preparation of the MEK inhibitor, Trametinib. nih.gov The synthesis of Trametinib involves a key intermediate with a (2-fluoro-4-iodophenyl)amino moiety, which highlights the strategic importance of the fluoro-iodo substitution pattern on an aromatic ring. While this example is on a benzene (B151609) ring, the same synthetic logic can be applied to the pyridine series, where this compound would serve as the starting material for the corresponding pyridyl-containing analogue.
The general synthetic strategy would involve the initial amidation of the carboxylic acid group of this compound, followed by a cross-coupling reaction at the iodo position to introduce a desired substituent. Subsequent transformations could then be carried out to elaborate the rest of the molecule, demonstrating the value of this building block in convergent synthetic approaches.
Utility in Agrochemical and Materials Science Research
The incorporation of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy, metabolic stability, and bioavailability. Halogenated pyridines are key components in many modern herbicides and fungicides. While specific applications of this compound in commercial agrochemicals are not widely published, its structural motifs are present in patented herbicidal compositions. For instance, certain 4-amino-3-chloro-5-fluoro-6-aryl-pyridine-2-carboxylic acid derivatives have shown potent herbicidal activity. claremont.edu The synthesis of such compounds could potentially utilize intermediates derived from this compound.
In the realm of materials science, fluorinated organic compounds are of interest for their unique electronic and physical properties. Although direct applications of this compound in materials science are not yet prominent, related fluorinated pyridine structures are being explored for their potential use in organic electronics.
Preparation of Precursors for Fluorinated Pharmaceuticals and Agro-compounds (excluding biological activity)
The primary utility of this compound lies in its role as a precursor for the synthesis of fluorinated compounds with potential applications in the pharmaceutical and agrochemical industries. The strategic placement of the fluoro and iodo groups allows for their selective manipulation to build complex molecular scaffolds.
As mentioned previously, the synthesis of Trametinib, a MEK inhibitor, utilizes a (2-fluoro-4-iodophenyl)amino group. nih.gov this compound can be considered a direct precursor for the pyridyl analogue of this key fragment. The synthesis would involve the conversion of the carboxylic acid to an amine-reactive functional group, followed by coupling with the appropriate amine.
Furthermore, the development of novel fungicides and herbicides often relies on the synthesis of new heterocyclic compounds. For example, some pyrazole-containing compounds have shown fungicidal activity against rice sheath blight. rsc.org The iodo group of this compound can be used to introduce such heterocyclic moieties via cross-coupling reactions, leading to the generation of novel agrochemical candidates.
The synthesis of 5-fluorocytosine, an antifungal agent, highlights the importance of fluorinated pyrimidines in medicinal chemistry. nih.gov While not a direct precursor, this compound provides a platform for accessing a variety of substituted fluoropyridines that can be further elaborated into more complex, biologically relevant molecules.
Computational Chemistry and Theoretical Investigations of Halogenated Nicotinic Acids
Molecular Modeling and Conformational Analysis
Molecular modeling of 2-Fluoro-5-iodonicotinic acid is crucial for understanding its three-dimensional structure and the influence of that structure on its physical and chemical properties. A key aspect of this is conformational analysis, which focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the carboxylic acid group (-COOH) relative to the pyridine (B92270) ring.
Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to identify the stable conformers of the molecule and the energy barriers that separate them. nih.govnih.gov Two primary planar conformers are typically considered for pyridine derivatives with a carbonyl-containing substituent:
s-trans conformer: The carbonyl oxygen of the carboxylic acid group is oriented away from the nitrogen atom of the pyridine ring.
s-cis conformer: The carbonyl oxygen is oriented toward the ring nitrogen.
Studies on analogous compounds, such as 2-pyridinecarboxaldehyde, have shown that the s-trans conformer is often the more stable, or predominant, form. nih.gov This preference is typically governed by a combination of steric and electrostatic interactions. In the case of this compound, DFT calculations can precisely quantify the energy difference between these conformers.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide deep insights into the electronic properties of this compound, which are fundamental to its reactivity. Methods like DFT are used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.
The electron-withdrawing nature of the fluorine, iodine, and carboxylic acid substituents significantly influences the electronic structure of the pyridine ring, creating specific sites that are susceptible to either nucleophilic or electrophilic attack. Molecular orbital analysis reveals that the HOMO is often composed primarily of nitrogen nonbonding orbitals, while the LUMO is distributed across the pyridine ring system. nih.gov
Prediction of Synthetic Feasibility and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting the feasibility of synthetic routes and for elucidating complex reaction mechanisms, saving significant time and resources in the laboratory. frontiersin.org By modeling the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and determine the most probable reaction pathway. researchgate.net
Exploring Chemical Space for Novel Synthetic Targets
The concept of "chemical space" refers to the vast, multidimensional collection of all possible molecules. acs.org Starting with a core scaffold like this compound, computational methods allow for the systematic exploration of this space to identify novel derivatives with potentially valuable properties. nih.gov This process, often termed in silico design, accelerates the discovery of new drug candidates and functional materials. nih.govfrontiersin.org
The exploration begins by creating a virtual library of compounds, where different functional groups are systematically substituted at various positions on the this compound framework. The properties of these virtual derivatives are then predicted using computational models. This can involve docking simulations to predict binding affinity to a biological target or quantum calculations to predict electronic properties. nih.gov
This approach allows researchers to screen thousands or even millions of potential compounds without synthesizing them, focusing experimental efforts only on the most promising candidates. mlr.press By navigating the synthetically accessible chemical space around the parent molecule, computational chemistry provides a rational and efficient strategy for the design of novel synthetic targets. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for Halogenated Nicotinic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR spectroscopy is instrumental in confirming the hydrogen framework of a molecule. For 2-Fluoro-5-iodonicotinic acid, the ¹H NMR spectrum is expected to show distinct signals for the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine, iodine, and carboxylic acid substituents, which generally shift the signals to a lower field (higher ppm values). libretexts.org
The proton at the C4 position is anticipated to appear as a doublet due to coupling with the proton at C6. The proton at the C6 position is expected to be a doublet of doublets, resulting from coupling to both the C4 proton and the fluorine atom at the C2 position. The presence of electronegative atoms and unsaturated groups, such as in this molecule, tends to move the resonant frequencies to the downfield region. libretexts.org
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~8.3 - 8.6 | d (doublet) | ³JH4-H6 ≈ 2-3 Hz |
| H-6 | ~8.7 - 9.0 | dd (doublet of doublets) | ³JH6-H4 ≈ 2-3 Hz, ⁴JH6-F2 ≈ 6-8 Hz |
Fluorine (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. huji.ac.il Its advantages include a 100% natural abundance of the ¹⁹F isotope, a wide range of chemical shifts that minimizes signal overlap, and a high sensitivity to the local electronic environment. wikipedia.orgthermofisher.com These features make ¹⁹F NMR an ideal tool for confirming the presence and position of fluorine atoms in a molecule. nih.gov
In this compound, the fluorine atom at the C2 position is expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. ucsb.edu Due to spin-spin coupling with the adjacent proton at C6, this signal would appear as a doublet. The magnitude of the through-bond coupling constants (J-coupling) provides additional structural information. huji.ac.ilthermofisher.com
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| F-2 | -60 to -80 (relative to CFCl₃) | d (doublet) | ⁴JF2-H6 ≈ 6-8 Hz |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and deducing molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental composition and, consequently, its molecular formula. For this compound, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The calculated monoisotopic mass for C₆H₃FINO₂ is 266.91926 Da.
| Element | Count | Isotope | Exact Mass (Da) |
|---|---|---|---|
| Carbon | 6 | ¹²C | 12.00000 |
| Hydrogen | 3 | ¹H | 1.00783 |
| Fluorine | 1 | ¹⁹F | 18.99840 |
| Iodine | 1 | ¹²⁷I | 126.90447 |
| Nitrogen | 1 | ¹⁴N | 14.00307 |
| Oxygen | 2 | ¹⁶O | 15.99491 |
| Total Monoisotopic Mass | 266.91926 |
When coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry can analyze individual components of a mixture. The ionization process in MS, typically electron ionization (EI) or electrospray ionization (ESI), imparts energy to the molecule, causing it to break apart into characteristic fragment ions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint.
For this compound, several fragmentation pathways can be predicted based on its structure:
Loss of the carboxyl group: Cleavage of the bond next to the carbonyl group can lead to the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45). libretexts.org
Loss of halogens: The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the loss of an iodine radical (•I, M-127) a highly probable fragmentation event. The loss of a fluorine radical (•F, M-19) is less common as an initial fragmentation step. whitman.edu
Pyridine ring cleavage: The stable aromatic ring may fragment, often involving the loss of hydrogen cyanide (HCN, M-27). researchgate.net
Analyzing these fragments helps to piece together the original molecular structure, confirming the identity of the compound. nih.gov
| Fragment Ion | Predicted m/z | Corresponding Neutral Loss |
|---|---|---|
| [M]⁺ | 267 | - |
| [M-COOH]⁺ | 222 | •COOH |
| [M-I]⁺ | 140 | •I |
| [M-I-HCN]⁺ | 113 | •I, HCN |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for identifying the functional groups present. nih.govjocpr.com
For this compound, the spectra would be expected to show characteristic bands for the carboxylic acid, the C-F bond, the C-I bond, and the pyridine ring system. Theoretical and experimental studies on nicotinic acid and its derivatives provide a basis for assigning these vibrational modes. nih.govjocpr.com
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |
| C=O Stretch | Carboxylic Acid | 1700 - 1730 |
| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 |
| C-F Stretch | Aryl Fluoride | 1200 - 1250 |
| C-I Stretch | Aryl Iodide | 500 - 600 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds.
The most prominent features in the IR spectrum of this compound include the broad O-H stretch of the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the range of 1760-1690 cm⁻¹. libretexts.org The presence of the aromatic pyridine ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. vscht.cz The C-F and C-I stretching vibrations are also key diagnostic peaks, with the C-F stretch typically appearing in the 1400-1000 cm⁻¹ region and the C-I stretch at lower wavenumbers, generally below 600 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H (Aromatic) | 3000-3100 | Medium to Weak |
| C=O (Carboxylic Acid) | 1690-1760 | Strong |
| C=C and C=N (Aromatic Ring) | 1400-1600 | Medium to Strong |
| C-F | 1000-1400 | Strong |
| C-O (Carboxylic Acid) | 1210-1320 | Medium |
| O-H Bend (Carboxylic Acid) | 1395-1440 | Medium |
| C-I | < 600 | Medium to Weak |
Note: The exact positions of the absorption bands can be influenced by the solid-state packing and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying vibrations of non-polar bonds. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the pyridine ring and the carbon-halogen bonds.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from any starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would be the most suitable approach.
A typical HPLC method for the analysis of this compound would likely employ a C18 stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is a critical parameter to control the ionization state of the carboxylic acid and the pyridine nitrogen, thereby influencing the retention time. UV detection would be appropriate, given the presence of the aromatic ring.
A hypothetical, yet scientifically sound, HPLC method is detailed in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method would be capable of separating this compound from other related impurities. nih.govpensoft.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can achieve much faster separations without compromising efficiency.
The principles of separation in UPLC are the same as in HPLC, so a similar reversed-phase approach would be used for this compound. However, the operational parameters would be adjusted to take advantage of the UPLC system's capabilities. The flow rate would be higher, and the gradient time would be significantly shorter, leading to a much faster analysis time.
A potential UPLC method for this compound is outlined below.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 10-90% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
Such a method would be ideal for high-throughput screening and quality control applications.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the structure of the closely related compound, 5-bromo-2-fluoronicotinic acid, provides valuable insights into the likely solid-state conformation and packing of the target molecule.
The analysis of 5-bromo-2-fluoronicotinic acid revealed a monoclinic crystal system with the space group P2₁/c. It is probable that this compound would exhibit similar crystal packing, characterized by hydrogen bonding interactions between the carboxylic acid groups and the pyridine nitrogen atoms of adjacent molecules, forming supramolecular chains or dimers. The substitution of bromine with the larger iodine atom may lead to slight variations in the unit cell parameters and intermolecular distances.
The crystallographic data for 5-bromo-2-fluoronicotinic acid is presented in the table below.
| Parameter | 5-bromo-2-fluoronicotinic acid |
| Chemical Formula | C₆H₃BrFNO₂ |
| Formula Weight | 220.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.194(3) |
| b (Å) | 5.952(2) |
| c (Å) | 15.653(6) |
| β (˚) | 98.43(3) |
| Volume (ų) | 663.1(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.204 |
This data serves as a strong predictive model for the solid-state structure of this compound.
Q & A
Q. How should researchers design experiments to differentiate between electronic and steric effects in substitution reactions?
- Methodological Answer : Perform competitive reactions using para-substituted aryl nucleophiles (e.g., p-methyl vs. p-nitro). Analyze product ratios via -NMR integration. Correlate electronic parameters (Hammett σ values) with reaction rates to isolate electronic contributions .
Ethical & Methodological Considerations
Q. What ethical frameworks apply when using this compound in animal studies?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IACUC approval for in vivo protocols, ensuring dose ranges align with OECD guidelines (e.g., OECD 423 for acute toxicity). Include negative controls to distinguish compound-specific effects .
Q. How can researchers mitigate bias in spectral data interpretation during structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
